N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H23FN2O4S and its molecular weight is 478.54. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Dimethylphenyl Group : This moiety contributes to the lipophilicity and potential interaction with biological membranes.
- Fluoroquinoline Core : Known for its antibacterial properties, the quinoline structure is significant in drug design.
- Sulfonamide Linkage : This group is often associated with various pharmacological effects, including inhibition of certain enzymes.
Property | Value |
---|---|
Molecular Formula | C22H24FN3O3S |
Molecular Weight | 421.50 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Antimicrobial Activity : The fluoroquinoline structure suggests potential antibacterial properties, likely through inhibition of bacterial DNA gyrase and topoisomerase IV.
- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound.
Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure exhibited significant inhibition zones, suggesting that our compound may also possess similar activity .
Study 2: Anticancer Effects
Research on sulfonamide derivatives has shown promising results in inhibiting cell proliferation in various cancer types. For instance, a study demonstrated that a related sulfonamide compound inhibited RET kinase activity and reduced proliferation in RET-driven cancer models . This suggests that this compound could have similar anticancer effects.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Significant inhibition against S. aureus |
Anticancer | Inhibition of RET kinase; reduced cell proliferation |
Enzyme Inhibition | Potential inhibition of carbonic anhydrase |
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-16-5-9-20(10-6-16)34(32,33)24-14-29(23-11-8-19(27)13-21(23)26(24)31)15-25(30)28-22-12-17(2)4-7-18(22)3/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWVUDKXOKMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.